3-(Furan-2-yl)-4-hydroxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound is characterized by the presence of a furan ring attached to a naphthalene-1,4-dione structure, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE can be achieved through various synthetic routes. One common method involves the reaction of furan derivatives with naphthalene-1,4-dione under specific conditions. For instance, the radical bromination of the methyl group of a furan derivative followed by a series of reactions can yield the desired compound . Industrial production methods often involve the use of biomass-derived furfural and other furan platform chemicals, which are converted into the target compound through a series of chemical transformations .
Chemical Reactions Analysis
2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS), triethyl phosphite, and sodium hydride (NaH) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the radical bromination of the compound can lead to the formation of brominated intermediates, which can be further transformed into phosphonates and other derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, furan derivatives, including 2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE, have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . In the industry, these compounds are used in the development of new materials and as intermediates in various chemical processes .
Mechanism of Action
The mechanism of action of 2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, furan derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE can be compared with other similar compounds, such as benzofuran derivatives and other furan-based molecules. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications . For example, benzofuran derivatives are known for their antifungal and antiviral activities, while 2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE has shown promise in antimicrobial and anticancer research .
Properties
CAS No. |
918905-44-9 |
---|---|
Molecular Formula |
C14H8O4 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H8O4/c15-12-8-4-1-2-5-9(8)13(16)14(17)11(12)10-6-3-7-18-10/h1-7,15H |
InChI Key |
LRUYPSFPXKGLJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.